2-Methyl-5-phenoxypyrimidine
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Overview
Description
2-Methyl-5-phenoxypyrimidine is an organic compound with the molecular formula C11H10N2O. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including nucleotides and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenoxypyrimidine typically involves the reaction of 2-methylpyrimidine with phenol in the presence of a base. One common method involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-phenoxypyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenoxypyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenylpyrimidine: Similar structure but with a phenyl group instead of a phenoxy group.
2-Methyl-5-(4-methoxyphenyl)pyrimidine: Contains a methoxy group on the phenyl ring.
2-Methyl-5-(4-chlorophenyl)pyrimidine: Contains a chlorine atom on the phenyl ring.
Uniqueness
2-Methyl-5-phenoxypyrimidine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methyl-5-phenoxypyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-9-12-7-11(8-13-9)14-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
NZUZLZKAGSYPDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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